molecular formula C10H9BrO2 B8579296 6-bromo-5-methyl-3,4-dihydroisochromen-1-one

6-bromo-5-methyl-3,4-dihydroisochromen-1-one

Cat. No.: B8579296
M. Wt: 241.08 g/mol
InChI Key: RQPITGJSXPDYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-5-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methyl group in its structure makes this compound particularly interesting for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one typically involves the bromination of 5-methyl-3,4-dihydro-1H-isochromen-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed:

    Oxidation: this compound can be oxidized to 6-bromo-5-methyl-3,4-dihydro-1H-isochromen-1-one-2-carboxylic acid.

    Reduction: Reduction can yield 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-5-methyl-3,4-dihydroisochromen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one involves its interaction with various molecular targets. The bromine atom and the isochromen ring system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

  • 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
  • (3R,4S)-4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one

Comparison: Compared to its analogs, 6-bromo-5-methyl-3,4-dihydroisochromen-1-one is unique due to the presence of the bromine atom, which significantly alters its reactivity and biological activity. The bromine atom makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and may enhance its biological activity by increasing its ability to interact with biological targets .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-5-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H9BrO2/c1-6-7-4-5-13-10(12)8(7)2-3-9(6)11/h2-3H,4-5H2,1H3

InChI Key

RQPITGJSXPDYGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCOC2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 mL microwave tube was added 6-Bromo-5-iodo-3,4-dihydro-1H-isochromen-1-one (300 mg, 0.85 mmol), Potassium Trifluoromethylborate (114 mg, 0.94 mmol), PdCl2(dppf)-CH2Cl2 Adduct (69 mg, 0.085 mmol), cesium carbonate (830 mg, 2.6 mmol), and a stir bar. The mixture was sealed and THF (10 mL) and water (1 mL) were added with a syringe. The mixture was purged three times with nitrogen, and then heated to 140° C. for 30 minutes. TLC showed formation of the desired product. The reaction was diluted with EtOAc, washed with water and brine, dried over sodium sulfate, adsorbed onto silica gel, and purified by MPLC (Hex/EtOAc gradient) to furnish the product. LC-MS (IE, m/z): 241 [M+1]+;
Name
6-Bromo-5-iodo-3,4-dihydro-1H-isochromen-1-one
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Potassium Trifluoromethylborate
Quantity
114 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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